molecular formula C13H11N3 B13671387 5-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine

5-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine

Cat. No.: B13671387
M. Wt: 209.25 g/mol
InChI Key: OEWBDHYYGGNSRM-UHFFFAOYSA-N
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Description

5-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine is a bicyclic heteroaromatic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at position 5 and a 2-pyridyl moiety at position 2 (Figure 1).

Imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry, exemplified by marketed drugs like zolpidem (GABA-A agonist) and alpidem . The 5-methyl-2-pyridyl substitution in this compound distinguishes it from clinical analogs, offering unique electronic and steric properties that influence target engagement and pharmacokinetics.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Key Derivatives of Imidazo[1,2-a]pyridine and Their Pharmacological Profiles

Compound Substituents Biological Target Potency (IC50/EC50) Key Notes References
5-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine 5-Me, 2-Pyridyl Leishmania spp. SI >5 Anti-parasitic; possible metal chelation
Zolpidem 3-Me, 2-(N,N-dimethylcarbamoyl) GABA-A receptor ~90 nM Marketed hypnotic; 3-substitution critical for activity
2-Thiophenyl derivative 2-Thiophenyl Undisclosed N/A Synthesized via regioselective arylation
3-Methyl-MCH1R antagonist 3-Me MCH1R Improved affinity Brain-penetrant; 3-Me enhances receptor binding
Cholinesterase inhibitor (2h) R4-Me (C-8 position) AChE/BChE IC50 = 79 µM (AChE) Substituent position dictates activity

Position-Specific Effects on Activity

  • 3-Substituted Derivatives : The 3-position is a hotspot for electrophilic modifications (e.g., halogenation, acylation) and is critical for activity in drugs like zolpidem . Derivatives with 3-aryl or 3-methyl groups often show enhanced target affinity (e.g., MCH1R antagonists ). However, 3-substituted compounds may carry PAINS risks due to metal-chelating motifs .
  • 2-Substituted Derivatives : The 2-pyridyl group in this compound avoids PAINS-associated 2,3-biaryl motifs but may exhibit lower potency in certain assays compared to 3-substituted analogs (e.g., axenic promastigote assays ).
  • 5-Methyl Substitution : The methyl group at position 5 may enhance metabolic stability or modulate electronic effects, though its direct impact on antiparasitic activity requires further study.

Comparison with Other Imidazo-Fused Cores

  • Imidazo[4,5-b]pyridines : Despite structural similarity, these derivatives lack clinical traction due to insufficient structure-activity relationship (SAR) optimization . Their activity against targets like Mycobacterium tuberculosis is comparable to imidazo[1,2-a]pyridines, but pharmacokinetic challenges limit development .
  • Imidazo[1,2-a]pyrimidines: Not discussed in evidence but represent another class with distinct ring topology and target selectivity.

Metal Chelation and PAINS Considerations

The 2-pyridyl group in this compound forms a bidentate heteroaryl system capable of metal chelation, a feature hypothesized to drive off-target effects in some assays . This contrasts with non-chelating analogs like 2-thiophenyl derivatives but aligns with clinical precedents (e.g., zolpidem’s carbamoyl group avoids chelation). Orthogonal assays are recommended to confirm target-specific activity .

Clinical and Preclinical Relevance

  • Zolpidem : A 3-substituted derivative with optimized GABA-A receptor binding; highlights the importance of substitution logic for CNS penetration .
  • Anti-Cholinesterase Derivatives : Substituents at positions R2, R3, and R4 on the imidazo[1,2-a]pyridine ring yield variable inhibition (e.g., R4-methyl enhances AChE inhibition ). The 5-methyl group in the target compound may occupy a distinct pharmacophoric space.
  • MCH1R Antagonists : 3-Methyl substitution improves receptor affinity, whereas 2-substituted analogs remain underexplored .

Biological Activity

5-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives, including this compound, are characterized by their unique nitrogen-containing heterocyclic structure. This scaffold has been linked to various biological activities such as:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antiviral
  • Antiparasitic

The compound's structure allows for interaction with multiple biological targets, making it a valuable candidate for drug development.

Anticancer Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit potent anticancer properties. For instance, compounds derived from this scaffold have shown efficacy against various cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundHePG2<10
This compoundMCF7<10
This compoundHCT116<10

These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives have also demonstrated significant antimicrobial activity. A study evaluating a series of these compounds reported Minimum Inhibitory Concentration (MIC) values as low as 0.006 µM against Mycobacterium tuberculosis strains, indicating strong potential for treating resistant bacterial infections .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives have been validated in preclinical models. Compounds have shown the ability to reduce inflammatory markers and alleviate pain in animal models, suggesting their utility in treating chronic inflammatory conditions.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Substituents on the imidazole ring : Modifications at various positions on the ring can enhance binding affinity to biological targets.
  • Pyridine moiety : The presence of the pyridine group contributes to the compound's lipophilicity and its ability to cross biological membranes.

Molecular docking studies have illustrated that these structural characteristics facilitate interactions with key enzymes and receptors involved in disease processes .

Case Studies

Several studies highlight the efficacy of imidazo[1,2-a]pyridine derivatives:

  • Antitubercular Activity : A series of compounds were synthesized and tested against Mycobacterium tuberculosis, showing promising results with MIC values lower than those of existing treatments .
  • Cancer Therapeutics : In vitro studies demonstrated that certain derivatives significantly inhibited cell proliferation in various cancer cell lines, suggesting their potential as novel anticancer agents .
  • Inhibition of Viral Entry : Computational studies indicated that some derivatives could effectively inhibit the interaction between viral proteins and host cell receptors, highlighting their potential in antiviral therapy .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine, and how are intermediates optimized?

The compound is typically synthesized via multicomponent reactions (MCRs) or condensation strategies. A common approach involves reacting 2-aminopyridine derivatives with carbonyl-containing reagents (e.g., aryl ketones) in the presence of methylene donors like dimethyl sulfoxide (DMSO) and catalysts such as potassium persulfate (K₂S₂O₈) and iodine (I₂). For example, intermediates like 6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidine-2-carboxamide can be cyclized using dimethylacetamide dimethyl acetal at 110°C, followed by hydroxylamine hydrochloride treatment to introduce oxadiazole substituents . Optimization focuses on solvent selection (e.g., dioxane/acetic acid mixtures), temperature control, and purification via column chromatography.

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., pyridyl vs. methyl groups) and confirms cyclization.
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₁₃H₁₂N₄ for the core structure).
  • Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., %C 56.40 calculated vs. 56.27 found) .
  • X-ray crystallography : Resolves crystal packing and non-covalent interactions (e.g., π-π stacking in imidazo[1,2-a]pyridine derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in derivatives?

  • Catalyst Screening : Replace iodine with Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while glacial acetic acid aids cyclization .
  • Temperature Gradients : Stepwise heating (e.g., 80°C → 110°C) minimizes side reactions like over-oxidation .
  • Automated Platforms : Continuous flow reactors reduce batch variability and improve scalability .

Q. What computational tools are used to predict biological activity and reaction mechanisms?

  • DFT (Density Functional Theory) : Models electron distribution to predict nucleophilic/electrophilic sites. For example, studies on imidazo[1,2-a:5,4-b']dipyridines reveal charge transfer at the pyridyl nitrogen, influencing binding to biological targets .
  • Molecular Docking : Screens interactions with enzymes (e.g., kinases or DNA helicases) using software like AutoDock .
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., hydrogen bonds in crystal lattices) to guide solubility modifications .

Q. How do substituents at the 2- and 3-positions affect biological activity, and how can contradictions in literature data be resolved?

  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) enhance antimicrobial activity by increasing membrane permeability, while bulky groups (e.g., -Ph) reduce bioavailability .
  • Data Reconciliation : Compare studies using standardized assays (e.g., MIC for antimicrobial activity) and control for variables like solvent (DMSO vs. ethanol). For instance, conflicting IC₅₀ values in anticancer studies may arise from cell line-specific uptake mechanisms .

Q. Methodological Challenges

Q. What strategies address low yields in intramolecular cyclization steps?

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 150°C) .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to prevent side reactions at reactive amines .
  • By-Product Analysis : Employ LC-MS to identify and suppress intermediates like uncyclized carboxamides .

Q. How can researchers validate the purity of derivatives for pharmacological testing?

  • HPLC-PDA (Photodiode Array Detection) : Detects impurities at trace levels (<0.1%) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and confirms solvent removal .
  • Chiral Chromatography : Resolves enantiomers if asymmetric synthesis is attempted .

Q. Data Interpretation and Reproducibility

Q. Why do spectral data (e.g., NMR) vary across studies for structurally similar derivatives?

Variations arise from:

  • Solvent Effects : CDCl₃ vs. DMSO-d₆ shifts proton signals (e.g., pyridyl protons by 0.2–0.5 ppm) .
  • Tautomerism : Imidazo[1,2-a]pyridine derivatives may exist as keto-enol tautomers, altering splitting patterns .
  • Crystallization Conditions : Polymorphs (e.g., monoclinic vs. orthorhombic) produce distinct XRD patterns .

Q. What are best practices for reproducing synthetic protocols from literature?

  • Detailed Replication : Include exact stoichiometry (e.g., 1.2 eq. of hydroxylamine hydrochloride) and solvent grades (e.g., anhydrous dioxane) .
  • Negative Controls : Run parallel reactions without catalysts to identify side pathways .
  • Open-Source Data Sharing : Use platforms like PubChem to cross-validate spectral libraries .

Q. Biological Evaluation

Q. What in vitro assays are most suitable for evaluating anticancer activity?

  • MTT Assay : Measures mitochondrial activity in cancer cell lines (e.g., HeLa or MCF-7) .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining .
  • Targeted Screens : Kinase inhibition assays (e.g., EGFR or BRAF) using recombinant proteins .

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

5-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H11N3/c1-10-5-4-7-13-15-12(9-16(10)13)11-6-2-3-8-14-11/h2-9H,1H3

InChI Key

OEWBDHYYGGNSRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=CN12)C3=CC=CC=N3

Origin of Product

United States

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